Hydrogen Bond Acceptor Capacity of Morpholine Ring vs. Piperidine and Pyrrolidine Analogs
The morpholine ring provides a hydrogen bond acceptor count of 2 (from the oxygen and nitrogen atoms), which is quantitatively distinct from the piperidine analog (1 hydrogen bond acceptor, nitrogen only) and the pyrrolidine analog (1 hydrogen bond acceptor, nitrogen only). This difference is intrinsic to the heterocyclic scaffold and applies to 4-(prop-2-yn-1-yl)morpholine relative to its N-propargyl piperidine and N-propargyl pyrrolidine counterparts. The TPSA value for the target compound is calculated as 12.47 Ų , which reflects the oxygen atom's contribution to polar surface area. In contrast, the corresponding piperidine analog (N-propargylpiperidine, CAS 5799-76-8 isomer) and pyrrolidine analog (1-prop-2-yn-1-ylpyrrolidine, CAS 7223-42-9) lack the ring oxygen and therefore exhibit lower TPSA values and altered hydrogen bonding capacity. This property is critical in medicinal chemistry applications where hydrogen bonding interactions influence target binding affinity and selectivity .
| Evidence Dimension | Hydrogen Bond Acceptor Count and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | H-bond acceptors: 2; TPSA: 12.47 Ų |
| Comparator Or Baseline | N-propargylpiperidine: H-bond acceptors ~1, TPSA ~3.24 Ų (predicted); 1-prop-2-yn-1-ylpyrrolidine: H-bond acceptors ~1, TPSA ~3.24 Ų (predicted) |
| Quantified Difference | Target compound provides ~1 additional H-bond acceptor and ~9.2 Ų greater TPSA |
| Conditions | Calculated physicochemical properties based on Ertl et al. (2000) methodology for TPSA |
Why This Matters
This quantitative difference in hydrogen bonding capacity and polar surface area directly affects molecular recognition, aqueous solubility, and membrane permeability, making the morpholine-containing compound functionally non-interchangeable with its piperidine or pyrrolidine analogs in drug discovery programs where these properties are optimized.
